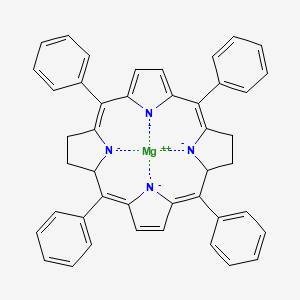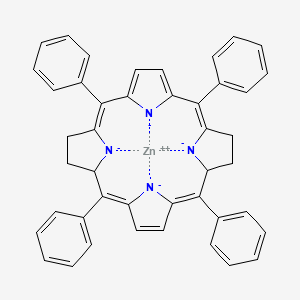
3-chloro-3H-pyridine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-3H-pyridine-6-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridine-6-thione typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-chloropyridine with sulfur sources under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These processes are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product. The use of automated systems and continuous monitoring helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules. These products often exhibit unique chemical and physical properties, making them valuable in different applications.
Scientific Research Applications
3-chloro-3H-pyridine-6-thione has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-chloropyridine: This compound is structurally similar but lacks the sulfur atom present in 3-chloro-3H-pyridine-6-thione.
2-chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-bromopyridine: A brominated analog of 3-chloropyridine, exhibiting similar chemical properties but with bromine instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H4ClNS |
|---|---|
Molecular Weight |
145.61 g/mol |
IUPAC Name |
3-chloro-3H-pyridine-6-thione |
InChI |
InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-4H |
InChI Key |
KOURWRTYYGXTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)



![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
